2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with an amino group and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitro group (if present in derivatives) can be reduced to an amino group.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
Boronic acids: From oxidation of the boronic ester.
Amines: From reduction of nitro groups.
Biaryl compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe due to its boronic ester group, which can interact with biological molecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronic ester functionality but lacks the amino and benzamide groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Another boronic ester with a phenol group instead of an amino group.
Uniqueness
2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of an amino group, a benzamide core, and a boronic ester group. This combination allows for diverse reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,15H2,1-4H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOUFIFNGZMEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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